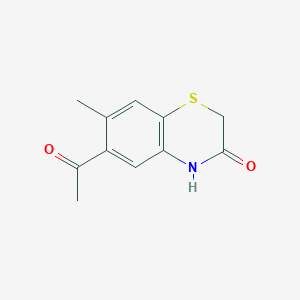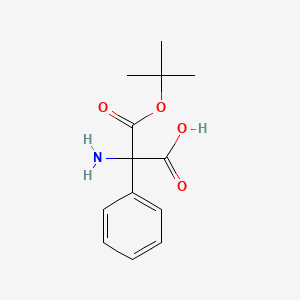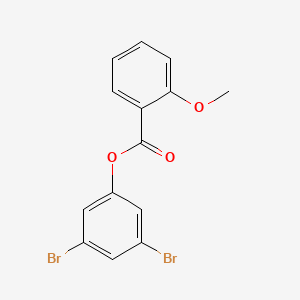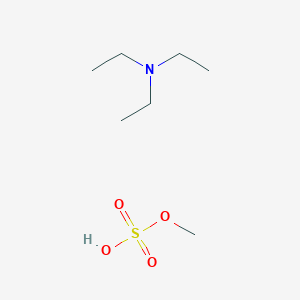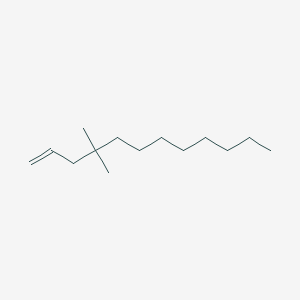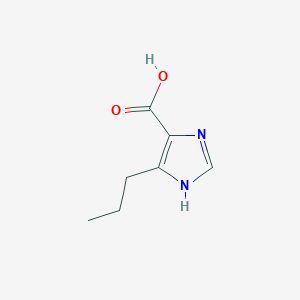
5-Propyl-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a propyl group attached to the nitrogen at position 5 and a carboxylic acid group at position 4. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For example, the hydrolysis of specific raw materials followed by intramolecular cyclization can produce the desired compound with high purity . The use of organic solvents and alkaline aqueous solutions helps in removing impurities and achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Propyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid, while reduction can produce 5-propyl-1H-imidazole-4-methanol.
Applications De Recherche Scientifique
5-Propyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Propyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the propyl group at position 5, resulting in different chemical and biological properties.
2-Propyl-1H-imidazole-4-carboxylic acid: The propyl group is attached at position 2 instead of position 5, leading to variations in reactivity and applications.
4,5-Imidazoledicarboxylic acid: Contains an additional carboxylic acid group at position 5, which significantly alters its chemical behavior and uses.
Uniqueness
5-Propyl-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the propyl group and carboxylic acid, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of novel pharmaceuticals and functional materials .
Propriétés
Numéro CAS |
727650-38-6 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
5-propyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-6(7(10)11)9-4-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
BTFXASUHYSCSHS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


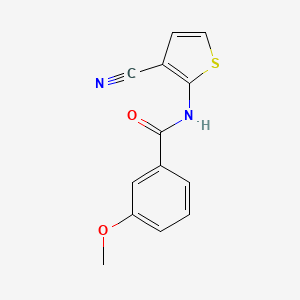
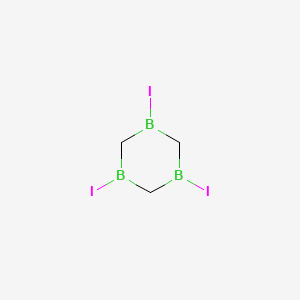
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
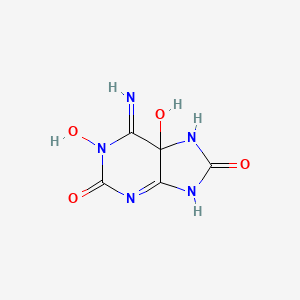
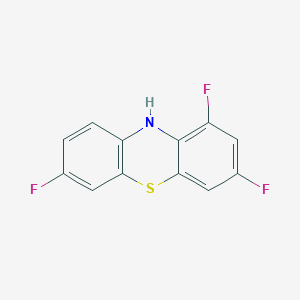
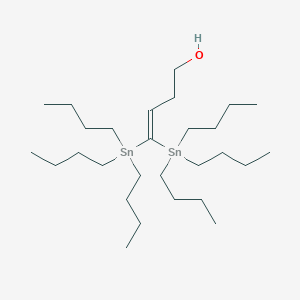
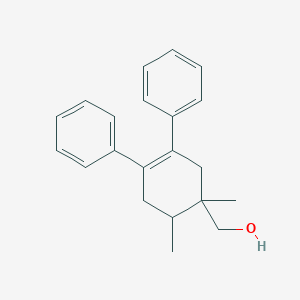
![5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14231982.png)
